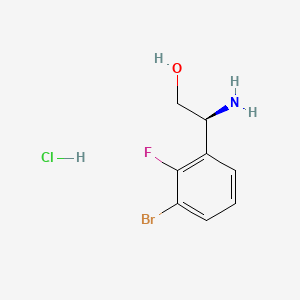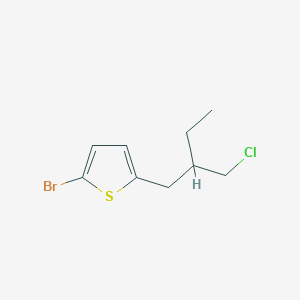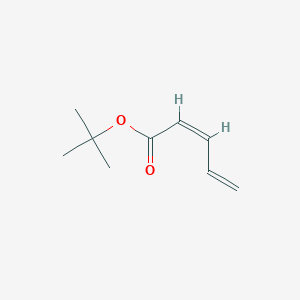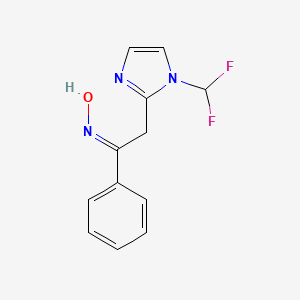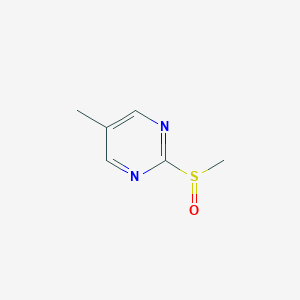
1H-Benzimidazole, 1-(2,2-diethoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diethoxyethyl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C₁₂H₁₈O₂. It is a derivative of benzodiazole, a class of compounds known for their diverse biological and chemical properties. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a 2,2-diethoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethyl)-1H-1,3-benzodiazole can be synthesized through various synthetic routes. One common method involves the reaction of 2,2-diethoxyethylamine with a benzene derivative under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the benzodiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,2-diethoxyethyl)-1H-1,3-benzodiazole may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of 1-(2,2-diethoxyethyl)-1H-1,3-benzodiazole can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Diethoxyethyl)-1H-1,3-benzodiazole has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,2-diethoxyethyl)-1H-1,3-benzodiazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, in the case of antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt cellular processes.
Comparison with Similar Compounds
1-(2,2-Diethoxyethyl)-1H-1,3-benzodiazole is compared with other similar compounds to highlight its uniqueness:
Benzodiazole: The parent compound, benzodiazole, lacks the 2,2-diethoxyethyl group and has different chemical and biological properties.
2,2-Diethoxyethylbenzene: This compound is structurally similar but lacks the nitrogen atoms present in the benzodiazole ring.
1,2-Diethoxyethane: A simpler ether compound that does not contain the benzodiazole ring.
Properties
CAS No. |
138942-44-6 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(2,2-diethoxyethyl)benzimidazole |
InChI |
InChI=1S/C13H18N2O2/c1-3-16-13(17-4-2)9-15-10-14-11-7-5-6-8-12(11)15/h5-8,10,13H,3-4,9H2,1-2H3 |
InChI Key |
QZCDTRTYNPVMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=NC2=CC=CC=C21)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


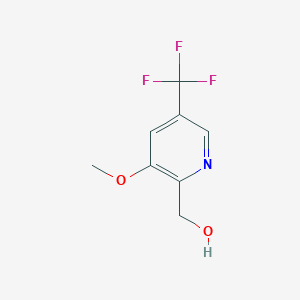
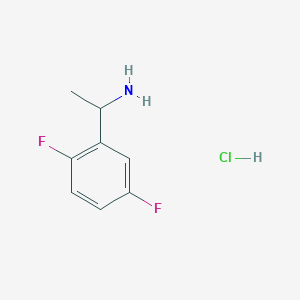

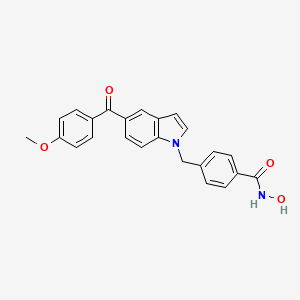
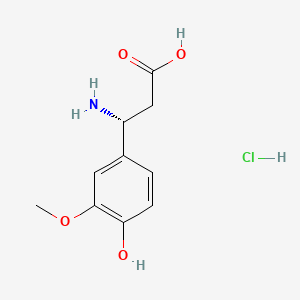
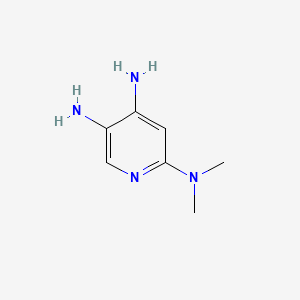
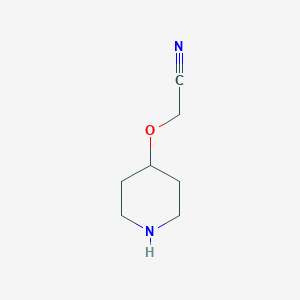
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B15329049.png)
